molecular formula C5H10O4 B3051886 2-Deoxy-alpha-D-ribopyranose CAS No. 36792-85-5

2-Deoxy-alpha-D-ribopyranose

Cat. No.: B3051886
CAS No.: 36792-85-5
M. Wt: 134.13 g/mol
InChI Key: ZVQAVWAHRUNNPG-LMVFSUKVSA-N
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Description

2-Deoxy-alpha-D-ribopyranose is a monosaccharide with the molecular formula C5H10O4. It is a derivative of D-ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This compound is significant in various biological and chemical processes, particularly as a component of deoxyribonucleic acid (DNA).

Scientific Research Applications

2-Deoxy-alpha-D-ribopyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleosides and nucleotides.

    Biology: It plays a crucial role in the study of DNA structure and function.

    Medicine: It is involved in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of complex organic molecules.

Safety and Hazards

According to the safety data sheet, 2-Deoxy-alpha-D-ribopyranose should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-alpha-D-ribopyranose typically involves the reduction of D-ribose. One common method is the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction proceeds as follows: [ \text{D-ribose} + \text{NaBH}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound can involve enzymatic methods, where specific enzymes catalyze the reduction of D-ribose. This method is advantageous due to its specificity and mild reaction conditions, which minimize side reactions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-alpha-D-ribopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-deoxy-D-ribonolactone.

    Reduction: Further reduction can yield 2-deoxy-D-ribitol.

    Substitution: Halogenation reactions can replace the hydroxyl groups with halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 2-deoxy-D-ribonolactone.

    Reduction: 2-deoxy-D-ribitol.

    Substitution: 2-deoxy-2-chloro-D-ribopyranose or 2-deoxy-2-bromo-D-ribopyranose.

Mechanism of Action

The mechanism of action of 2-Deoxy-alpha-D-ribopyranose involves its incorporation into DNA, where it replaces the regular ribose sugar. This substitution affects the stability and replication of DNA, making it a valuable tool in genetic research and drug development. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

    2-Deoxy-D-ribose: Similar in structure but differs in the configuration of the hydroxyl groups.

    D-ribose: The parent compound with an additional hydroxyl group at the second carbon.

    2-Deoxy-D-glucose: Another deoxy sugar with a similar structure but different biological roles.

Uniqueness: 2-Deoxy-alpha-D-ribopyranose is unique due to its specific role in DNA structure and function. Unlike other deoxy sugars, it is directly involved in the formation of the DNA backbone, making it indispensable in genetic research and biotechnology.

Properties

IUPAC Name

(2S,4S,5R)-oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-LMVFSUKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO[C@@H]1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331583
Record name (2S,4S,5R)-oxane-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36792-85-5
Record name 2-Deoxy-α-D-erythro-pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36792-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-2-Deoxyribopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,4S,5R)-oxane-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-2-DEOXYRIBOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8T0950KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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